N-(Benzenesulfonyl)-2-chloropyridine-4-carboxamide
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Overview
Description
N-(Benzenesulfonyl)-2-chloropyridine-4-carboxamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The presence of both sulfonyl and carboxamide functional groups in this molecule makes it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of N-(Benzenesulfonyl)-2-chloropyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to scale up the synthesis process .
Chemical Reactions Analysis
N-(Benzenesulfonyl)-2-chloropyridine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions with organometallic reagents to form complex molecules
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Benzenesulfonyl)-2-chloropyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors in cancer and infectious diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.
Industrial Applications: It serves as a precursor in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of N-(Benzenesulfonyl)-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxamide group can enhance binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
N-(Benzenesulfonyl)-2-chloropyridine-4-carboxamide can be compared with other benzenesulfonamide derivatives, such as:
N-(Benzenesulfonyl)-2-aminopyridine: Similar in structure but with an amino group instead of a carboxamide group, leading to different reactivity and applications.
N-(Benzenesulfonyl)-4-chlorobenzamide: Contains a benzamide moiety, which affects its chemical properties and biological activity.
N-(Benzenesulfonyl)-2-chlorobenzamide: Another related compound with a different substitution pattern on the benzene ring .
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications in various fields.
Properties
CAS No. |
113823-83-9 |
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Molecular Formula |
C12H9ClN2O3S |
Molecular Weight |
296.73 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-2-chloropyridine-4-carboxamide |
InChI |
InChI=1S/C12H9ClN2O3S/c13-11-8-9(6-7-14-11)12(16)15-19(17,18)10-4-2-1-3-5-10/h1-8H,(H,15,16) |
InChI Key |
KSOYGIQTLKFLTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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